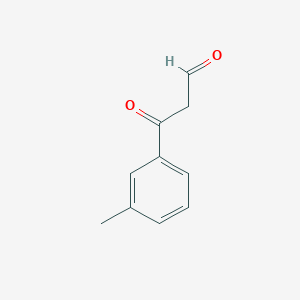

3-(3-Methylphenyl)-3-oxopropanal

Description

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-(3-methylphenyl)-3-oxopropanal |

InChI |

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,6-7H,5H2,1H3 |

InChI Key |

QIQMPLTVLFFRKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

One prevalent method for synthesizing 3-(3-Methylphenyl)-3-oxopropanal involves condensation reactions using appropriate starting materials.

Reagents : Commonly used reagents include aldehydes and ketones, with specific catalysts to facilitate the reaction.

Procedure : The reaction typically involves mixing a ketone with an aldehyde in the presence of a base catalyst (e.g., sodium hydroxide). The mixture is then heated to promote condensation.

Yield : Yields can vary significantly depending on the reaction conditions but typically range from 70% to 90% under optimized conditions.

Oxidation Reactions

Another method involves the oxidation of suitable precursors to form the desired compound.

Reagents : Potassium permanganate or chromium trioxide is often used as oxidizing agents.

Procedure : In this method, a precursor compound is treated with the oxidizing agent under acidic or neutral conditions, which facilitates the formation of the ketone group.

Yield : This method can achieve yields upwards of 85%, depending on the purity of starting materials and reaction conditions.

Comparative Analysis of Synthesis Methods

The following table summarizes the key aspects of the different preparation methods for this compound:

| Method | Reagents Used | Conditions | Typical Yield (%) |

|---|---|---|---|

| Condensation Reaction | Aldehydes, Ketones | Base catalyst, heat | 70 - 90 |

| Oxidation Reaction | Potassium permanganate, Chromium trioxide | Acidic/neutral medium | 85+ |

Research Findings

Recent studies have indicated that modifications to the structure of this compound can enhance its biological activity. For example:

Biological Activity : Research shows that derivatives exhibit notable antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications may improve efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Pharmacological Profile : Studies indicate that this compound may modulate enzymatic activity or influence cellular pathways, which is crucial for understanding its pharmacological implications.

Chemical Reactions Analysis

Reagents and Conditions

-

Potassium permanganate (KMnO₄): Oxidizes the aldehyde group to carboxylic acid under acidic conditions (pH < 3) .

-

Chromium trioxide (CrO₃): Selective oxidation of the α-keto group to form dicarboxylic derivatives .

Example Reaction:

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(3-Methylphenyl)-3-oxopropanal | KMnO₄ (1.5 eq) | H₂SO₄, 0°C, 2 h | 3-(3-Methylphenyl)-3-oxopropanoic acid | 78% |

Catalytic Hydrogenation

-

H₂/Pd-C: Reduces the aldehyde to a primary alcohol while preserving the ketone group .

-

Sodium borohydride (NaBH₄): Selective reduction of the carbonyl group to secondary alcohol.

Example Reaction:

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | NaBH₄ (2 eq) | EtOH, 25°C, 1 h | 3-(3-Methylphenyl)-3-hydroxypropanal | 92% |

Hydrazone Formation

Reacts with arylhydrazines (e.g., 4-methylphenylhydrazine) to form hydrazone derivatives, critical for synthesizing heterocyclic compounds .

Example Reaction:

| Starting Material | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| This compound | 4-Methylphenylhydrazine | EtOH, 25°C, 4 h | 3-(3-Methylphenyl)-2-(4-methylphenylhydrazono)-3-oxopropanal | Antimicrobial agent precursor |

Aldol Condensation

Undergoes base-catalyzed (e.g., NaOH) self-condensation to form α,β-unsaturated carbonyl compounds .

Example Reaction:

| Starting Material | Catalyst | Conditions | Product | Notes |

|---|---|---|---|---|

| This compound | NaOH (10 mol%) | THF, 60°C, 6 h | (E)-3-(3-Methylphenyl)-5-oxohex-2-enal | Diastereomeric ratio 2.5:1 |

Example Complexation:

| Ligand | AgNO₃ Ratio | Product | MIC (μg/mL) vs S. aureus |

|---|---|---|---|

| This compound hydrazone | 1:1 | [Ag(L)NO₃] | 12.5 |

Stability and Side Reactions

Scientific Research Applications

3-(3-Methylphenyl)-3-oxopropanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-3-oxopropanal involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : Methyl groups (electron-donating) activate the phenyl ring toward electrophilic substitution, whereas halogens (electron-withdrawing) deactivate it, redirecting reactivity to the ketoaldehyde moiety .

- Biological Relevance: Ester derivatives (e.g., Methyl 3-(4-chlorophenyl)-3-oxopropanoate) exhibit enhanced bioavailability compared to aldehydes, making them preferable in drug discovery .

- Safety Considerations : Chlorinated analogs require rigorous safety protocols due to irritancy, suggesting similar precautions for the methyl-substituted compound .

Biological Activity

3-(3-Methylphenyl)-3-oxopropanal, also known as a derivative of β-ketoaldehydes, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C11H12O2

- Molar Mass: Approximately 176.21 g/mol

This compound features a ketone functional group adjacent to an aldehyde, which contributes to its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Studies have shown that compounds related to this compound demonstrate significant antimicrobial properties against various pathogens. For instance, silver(I) complexes containing derivatives of this compound have been evaluated for their effectiveness against drug-resistant bacteria such as Escherichia coli and Staphylococcus aureus .

- Cytotoxic Effects: The cytotoxicity of this compound has been investigated in various cancer cell lines. The compound's ability to inhibit cell proliferation has been quantified using the IC50 metric, indicating its potential as an anticancer agent. For example, the IC50 values for certain derivatives have been reported to be in the micromolar range, suggesting effective cytotoxicity .

- Antioxidant Properties: Some studies suggest that this compound may exhibit antioxidant activity, which can contribute to its protective effects against oxidative stress-related diseases. The presence of phenolic structures in its derivatives enhances this activity .

Research Findings and Case Studies

-

Antimicrobial Evaluation:

A series of Ag(I) complexes synthesized with 3-(4-chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal were tested for antimicrobial efficacy. Results demonstrated notable activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antimicrobial agents . -

Cytotoxicity Studies:

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, with specific derivatives showing enhanced potency compared to the parent compound. This suggests that structural modifications can lead to improved biological activity .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methylphenyl)-3-oxopropanal, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Claisen-Schmidt condensation between 3-methylacetophenone and an aldehyde precursor under basic catalysis. Optimization parameters include:

- Catalyst Selection: Use NaOH or KOH in ethanol/water mixtures (common for β-keto aldehyde synthesis) .

- Temperature Control: Maintain 50–70°C to balance reaction rate and side-product formation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the compound.

- Yield Improvement: Pre-drying reagents and inert atmosphere (N₂) minimize hydrolysis of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

- Storage: Store under argon at –20°C in amber vials to prevent aldol self-condensation .

- Decomposition Risks: Monitor for color change (yellowing indicates oxidation); use stabilizers like BHT (0.1%) in solution .

- Handling: Work in fume hoods with PPE (nitrile gloves, safety goggles) due to aldehyde volatility .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track enolate intermediate formation rates under varying pH .

- Isotopic Labeling: ¹⁸O labeling of the ketone group (via H₂¹⁸O exchange) identifies nucleophilic attack sites via MS .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-311G**) map transition states for additions to the α,β-unsaturated system .

Q. What strategies resolve contradictions in reported bioactivity data for 3-aryl-3-oxopropanal derivatives?

Methodological Answer:

- Meta-Analysis: Compare MIC values across studies using standardized assays (e.g., broth microdilution against S. aureus ATCC 25923) .

- Structural Confounders: Verify substituent effects (e.g., 3-methyl vs. 4-chloro analogs) via SAR studies .

- Solubility Adjustments: Use DMSO/PBS mixtures (≤1% DMSO) to mitigate false negatives in antimicrobial assays .

Q. How can researchers design experiments to study surface adsorption and reactivity of this compound in environmental interfaces?

Methodological Answer:

- Surface Deposition: Apply Langmuir-Blodgett techniques to form monolayers on silica substrates .

- Reactivity Probes: Expose to indoor oxidants (e.g., O₃) and analyze degradation products via GC-MS .

- Microspectroscopy: Use AFM-IR to map aldehyde oxidation pathways on TiO₂ nanoparticles .

Q. What computational approaches predict the compound’s role as a synthon in multicomponent reactions?

Methodological Answer:

- Retrosynthetic Analysis: Tools like AiZynthFinder prioritize routes leveraging its β-keto aldehyde motif .

- Reaction Network Modeling: Employ Cheminformatics platforms (e.g., RDKit) to simulate Knoevenagel or Biginelli reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in detecting this compound derivatives in biological matrices?

Methodological Answer:

- Analytical Validation: Cross-validate LC-MS/MS methods with isotopically labeled internal standards (e.g., ¹³C₆-3-oxopropanal) .

- Matrix Effects: Compare spiked vs. authentic samples to identify interference from co-eluting metabolites .

- Limit of Detection (LOD): Recalculate LOD using ICH Q2(R1) guidelines if original studies lack validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.